N-(2-furoyl)-N'-(1H-indazol-6-yl)thiourea
Description
N-(2-furoyl)-N’-(1H-indazol-6-yl)thiourea is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse biological activities and have been extensively studied for their potential applications in various fields, including medicinal chemistry, agriculture, and materials science. The compound features a furoyl group attached to a thiourea moiety, with an indazole ring system, which contributes to its unique chemical properties and potential biological activities.
Properties
IUPAC Name |
N-(1H-indazol-6-ylcarbamothioyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O2S/c18-12(11-2-1-5-19-11)16-13(20)15-9-4-3-8-7-14-17-10(8)6-9/h1-7H,(H,14,17)(H2,15,16,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRFNLPZAFITKEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC(=S)NC2=CC3=C(C=C2)C=NN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-furoyl)-N’-(1H-indazol-6-yl)thiourea typically involves the reaction of 2-furoyl chloride with 1H-indazole-6-amine in the presence of a base, followed by the addition of thiourea. The reaction conditions often include:
Solvent: Common solvents used are dichloromethane or ethanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures (e.g., 40-60°C).
Catalysts: Bases such as triethylamine or pyridine are often used to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for N-(2-furoyl)-N’-(1H-indazol-6-yl)thiourea are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for efficient production.
Chemical Reactions Analysis
Types of Reactions
N-(2-furoyl)-N’-(1H-indazol-6-yl)thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea moiety to thiol or amine derivatives.
Substitution: The furoyl and indazole groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents, acids, or bases can be used depending on the specific substitution reaction.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted furoyl or indazole derivatives.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Studied for its potential antimicrobial, antifungal, and anticancer activities.
Medicine: Explored as a potential therapeutic agent due to its biological activities.
Mechanism of Action
The mechanism of action of N-(2-furoyl)-N’-(1H-indazol-6-yl)thiourea is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, leading to its observed biological effects. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
N-(2-furoyl)-N’-(1H-indazol-6-yl)thiourea can be compared with other thiourea derivatives and indazole-containing compounds:
Thiourea Derivatives: Similar compounds include N-phenylthiourea and N,N’-diphenylthiourea, which also exhibit diverse biological activities.
Indazole-Containing Compounds: Compounds such as 1H-indazole-3-carboxylic acid and 1H-indazole-6-carboxamide share the indazole ring system and have been studied for their biological properties.
N-(2-furoyl)-N’-(1H-indazol-6-yl)thiourea is unique due to the combination of the furoyl, thiourea, and indazole moieties, which contribute to its distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
